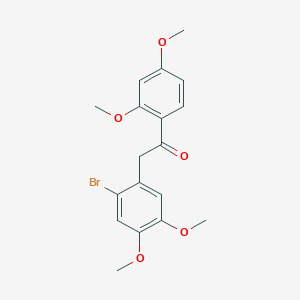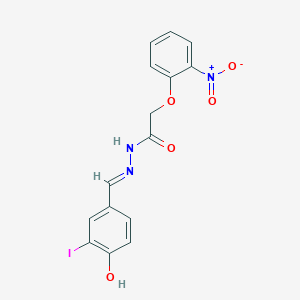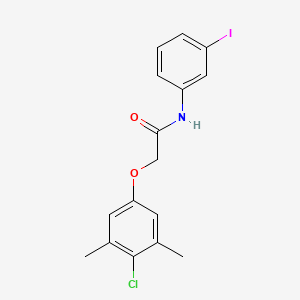![molecular formula C17H13FN4O3S B5962881 (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B5962881.png)
(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a nitrobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Fluorobenzylidene Group: The thiazolidinone intermediate is then reacted with 2-fluorobenzaldehyde in the presence of a base to form the (2E)-(2-fluorobenzylidene) derivative.
Formation of the Hydrazinylidene Group: The (2E)-(2-fluorobenzylidene) intermediate is further reacted with hydrazine hydrate to introduce the hydrazinylidene group.
Introduction of the Nitrobenzyl Group: Finally, the compound is reacted with 2-nitrobenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, which are crucial for cell survival and proliferation.
相似化合物的比较
Similar Compounds
Cetylpyridinium Chloride: A structurally similar compound with antimicrobial properties.
Domiphen Bromide: Another similar compound used as an antimicrobial agent.
Uniqueness
(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a fluorobenzylidene group, and a nitrobenzyl group, which confer distinct chemical reactivity and potential biological activities not found in other similar compounds .
属性
IUPAC Name |
(2E)-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-13-7-3-1-6-12(13)10-19-21-17-20-16(23)15(26-17)9-11-5-2-4-8-14(11)22(24)25/h1-8,10,15H,9H2,(H,20,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJYSCXFJAIDQB-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3F)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3F)/S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5962799.png)


![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5962820.png)
![3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)
![4-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5962832.png)


![1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)
![4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE](/img/structure/B5962869.png)

![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)
